4-(4-Chlorobenzyl)piperidine hydrochloride

Vue d'ensemble

Description

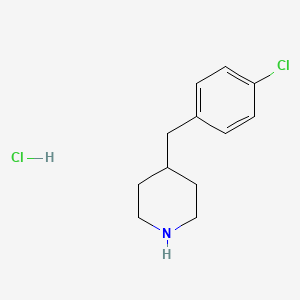

4-(4-Chlorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClN·HCl and a molecular weight of 246.18 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its solid physical state and is typically stored at 4°C .

Méthodes De Préparation

The synthesis of 4-(4-Chlorobenzyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 4-chlorobenzyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

Hydrogenation is a key reaction type involving the reduction of functional groups. For example, N-benzyl-4-(4'-chlorobenzyl)-4-piperidinol hydrochloride undergoes hydrogenation using palladium-on-charcoal catalyst under atmospheric pressure. This reaction removes benzyl protecting groups, yielding 4-(4'-chlorobenzyl)-4-piperidinol after neutralization with ammonia and extraction .

Coupling Reactions

Coupling reactions involve linking the compound to other molecules. A typical procedure uses 4-chlorobutyrophenone in dry toluene with sodium bicarbonate and potassium iodide as catalysts. Refluxing for extended periods (e.g., 50 hours) forms intermediates like 4-[4'(4"-chlorobenzyl)-4'-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride , which crystallizes from isobutyl methyl ketone .

Hydrolysis and Salt Formation

The hydrochloride salt is often prepared by treating the free base with ethanolic hydrochloric acid . For instance, 4-(4'-chlorobenzyl)-4-piperidinol is converted to its hydrochloride salt by dissolving in ethanol and adding excess HCl, followed by evaporation to isolate the crystalline salt .

Friedel-Crafts Alkylation

Friedel-Crafts reactions are used to introduce alkyl groups. For example, 4-chlorobutyryl chloride reacts with toluene via Friedel-Crafts alkylation to form intermediates like 4-chloropropyl-2'-thienyl ketone , which are later coupled with piperidine derivatives .

Acylation Reactions

Acylation involves introducing acyl groups. Propionic anhydride and pyridine are used to acylate hydroxyl groups, forming esters. For example, refluxing with these reagents yields 4-[4'(propionoxy-4-(4"-chlorobenzyl)-piperidino]-4'-methylbutyrophenone hydrate hydrochloride after workup with ethanolic HCl .

Key Observations

-

Versatility in Reagent Compatibility : The compound participates in diverse reactions, from hydrogenation to coupling, facilitated by bases like sodium bicarbonate and solvents like toluene .

-

Salt Stability : Hydrochloride salts are stable and crystalline, often isolated via ethanolic HCl treatment .

-

Functional Group Flexibility : The chlorobenzyl group allows substitution and acylation, while the piperidine ring enables hydrogenation and coupling .

Applications De Recherche Scientifique

Pharmaceutical Development

4-(4-Chlorobenzyl)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role includes:

- Analgesics and Anti-inflammatory Drugs : The compound is involved in the development of pain-relieving medications, contributing to formulations that enhance therapeutic efficacy .

- Neuroprotective Agents : Research indicates its potential in creating drugs aimed at protecting neuronal cells from damage, which is crucial for treating neurodegenerative diseases .

Neuroscience Research

In neuroscience, this compound plays a significant role in understanding neurotransmitter systems:

- Mechanisms of Action : It aids researchers in elucidating the mechanisms behind various neurological disorders by interacting with neurotransmitter receptors, providing insights into conditions such as depression and anxiety .

- Drug Interaction Studies : The compound is used in studies to assess how different drugs affect neurotransmitter activity, helping to develop more effective treatments for mental health disorders .

Drug Formulation

The incorporation of this compound into drug formulations enhances the solubility and bioavailability of active pharmaceutical ingredients:

- Bioavailability Improvement : By modifying the solubility characteristics of drugs, this compound helps ensure that medications are more effectively absorbed by the body, leading to improved therapeutic outcomes .

- Formulation Stability : Its use contributes to the stability of drug formulations, which is essential for maintaining efficacy over time .

Chemical Synthesis

As a versatile building block in organic chemistry, this compound facilitates the synthesis of complex organic molecules:

- Synthesis of Organic Intermediates : It serves as a precursor for synthesizing other valuable compounds, expanding the toolkit available for organic chemists .

- Innovative Material Development : Recent studies have explored its role in developing new materials with specific properties, such as water-soluble oligomers for nanotechnology applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material:

- Quantification Methods : It ensures accuracy and reliability in analytical methods used to quantify related compounds, which is critical for quality control in pharmaceutical manufacturing .

- Method Development : Its presence aids in developing new analytical techniques that require precise calibration and validation against known standards .

Case Study 1: Neuroprotective Drug Development

A study focused on synthesizing neuroprotective agents using this compound demonstrated its effectiveness in modulating neuroinflammatory responses. The results indicated significant improvements in neuronal survival rates under stress conditions.

Case Study 2: Pain Management Formulations

Research involving this compound highlighted its application in formulating analgesics that exhibited enhanced pain relief compared to existing treatments. The study emphasized the importance of solubility and bioavailability improvements achieved through its incorporation.

Mécanisme D'action

The mechanism of action of 4-(4-Chlorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

4-(4-Chlorobenzyl)piperidine hydrochloride can be compared with other similar compounds such as:

3-(4-Chlorobenzyl)-piperidine hydrochloride: This compound has a similar structure but differs in the position of the chlorobenzyl group, which can lead to different chemical and biological properties.

4-(3,4-Dichlorobenzyl)-piperidine hydrochloride: This compound contains an additional chlorine atom, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs .

Activité Biologique

4-(4-Chlorobenzyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in various fields of research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : C12H17Cl2N·HCl

- Molecular Weight : 246.1761 g/mol

- CAS Number : 36968-94-2

- Purity : ≥95% .

This compound exhibits its biological effects through various mechanisms:

- Interaction with Receptors : The compound acts on neurotransmitter systems, particularly as a modulator of NMDA receptors, which are crucial in neurological functions and disorders .

- Biochemical Pathways : It influences several biochemical pathways, including those involved in inflammation and neuroprotection. Piperidine derivatives are known to exhibit anti-inflammatory properties and may serve as potential therapeutic agents against neurodegenerative diseases .

Therapeutic Applications

The compound has been investigated for numerous therapeutic applications:

- Neuroscience : It plays a role in studies related to neurotransmitter systems, aiding in understanding mechanisms behind neurological disorders such as Alzheimer's disease and Parkinson's disease .

- Cancer Research : Recent studies have identified it as a potential inhibitor of monoacylglycerol lipase (MAGL), which is linked to various cancer types. The compound has shown promising results in inhibiting cancer cell growth while minimizing side effects compared to irreversible inhibitors .

- Antimicrobial Activity : Preliminary research indicates that piperidine derivatives, including this compound, possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents .

Case Study 1: MAGL Inhibition

A study focused on optimizing piperidine derivatives for MAGL inhibition demonstrated that modifications to this compound led to compounds with improved selectivity and potency. The lead compound showed a Ki value of 0.65 µM, indicating strong inhibition potential against MAGL, which is implicated in cancer progression .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of NMDA receptor antagonists highlighted the potential of this compound in treating conditions like stroke and neurodegenerative diseases. Its ability to selectively block excitotoxic pathways could provide therapeutic benefits without the common side effects associated with traditional NMDA antagonists .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 3-(4-Chlorobenzyl)piperidine hydrochloride | Chlorobenzyl group at position 3 | Varies; potential differences in receptor interaction |

| 4-(3,4-Dichlorobenzyl)piperidine hydrochloride | Additional chlorine atom | Altered reactivity and possibly enhanced antibacterial activity |

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYGKHFRQLLVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588850 | |

| Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36968-94-2 | |

| Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorobenzyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.